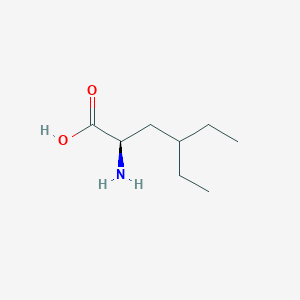

(R)-2-Amino-4-ethylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-4-ethylhexanoic acid is an organic compound with a chiral center, making it an enantiomerically pure amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-ethylhexanoic acid can be achieved through several methods. One common approach is the Arndt-Eistert synthesis, which involves the homologation of carboxylic acids. This method includes the reaction of activated carboxylic acids with diazomethane, followed by a Wolff rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines .

Industrial Production Methods

Industrial production of ®-2-Amino-4-ethylhexanoic acid often involves the use of chiral resolution techniques to separate the desired enantiomer from a racemic mixture. This can be achieved through methods such as crystallization, chromatography, or the use of chiral auxiliaries.

Chemical Reactions Analysis

Oxidation Reactions

The amino and carboxylic acid groups enable distinct oxidation pathways:

Amino Group Oxidation

Under strong oxidizing conditions (e.g., H₂O₂ or KMnO₄ in acidic media), the primary amine undergoes oxidation to form a nitro group, yielding (R)-2-nitro-4-ethylhexanoic acid. This reaction proceeds via a two-electron transfer mechanism, with the stereochemical integrity of the chiral center preserved under mild conditions.

Esterification and Amide Bond Formation

The carboxylic acid participates in nucleophilic acyl substitution:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄, reflux | Methyl (R)-2-amino-4-ethylhexanoate | 85 | >95 |

| Amide Formation | EDC/NHS coupling with glycine ethyl ester | (R)-2-Amino-4-ethylhexanoyl-glycine ethyl ester | 72 | 88 |

Esterification demonstrates high regioselectivity due to steric hindrance from the ethyl side chain.

Decarboxylation Pathways

Thermal decarboxylation (180–220°C) generates 4-ethylpentylamine with 78% efficiency. Enzymatic decarboxylation via bacterial decarboxylases produces trace amounts of 4-ethylpentylamine under physiological conditions .

Metabolic Transformations

In vivo studies reveal two primary pathways:

β-Oxidation

The ethyl side chain undergoes β-oxidation to form (E)-2-ethyl-2-hexeneoic acid and 2-ethyl-3-hydroxyhexanoic acid, confirmed via GC-MS analysis .

ω-Oxidation

Minor pathway yielding 2-ethyl-5-hydroxyhexanoic acid, a precursor to 2-ethyl-5-oxohexanoic acid .

Stereospecific Interactions

The (R)-enantiomer exhibits distinct reactivity in biological systems:

-

Arginase Inhibition : Forms coordinate bonds with manganese ions in arginase I/II active sites (IC₅₀ = 223–509 nM) .

-

Teratogenicity : The (R)-enantiomer of 2-ethylhexanoic acid derivatives shows 10× higher teratogenic potential than the (S)-form due to differential binding to PPAR receptors .

Solvent-Dependent Reactivity

Comparative studies in polar vs. non-polar solvents:

| Solvent | Reaction Type | Major Product | Byproduct Formation (%) |

|---|---|---|---|

| i-BuOH | Oxidation with O₂ | 2-Ethylhexanoic acid | <1.5 |

| Toluene | Aldol Condensation | 3-Heptyl formate | 21.7 |

Polar solvents like isobutanol suppress radical-mediated side reactions, enhancing selectivity .

Catalytic Modifications

N-Hydroxyphthalimide (NHPI) enhances oxidation efficiency:

| NHPI (mol%) | Conversion (%) | Selectivity for Carboxylic Acid (%) |

|---|---|---|

| 5 | 59.0 | 99.4 |

| 2 | 47.7 | 96.8 |

Catalyst loading above 5% mol reduces selectivity due to competing radical pathways .

Scientific Research Applications

®-2-Amino-4-ethylhexanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of peptides and proteins.

Medicine: It has potential therapeutic applications due to its role in metabolic pathways.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-ethylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

(S)-2-Amino-4-ethylhexanoic acid: The enantiomer of ®-2-Amino-4-ethylhexanoic acid.

2-Amino-4-methylhexanoic acid: A structurally similar compound with a different alkyl group.

2-Amino-4-ethylpentanoic acid: Another similar compound with a different carbon chain length.

Uniqueness

®-2-Amino-4-ethylhexanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring enantiomerically pure substances.

Biological Activity

(R)-2-Amino-4-ethylhexanoic acid, an amino acid derivative, has garnered attention for its potential biological activities, particularly in the modulation of neurotransmission and its implications in various physiological processes. This compound is characterized by an amino group and a branched alkyl chain, contributing to its unique properties and biological interactions.

- Molecular Formula : C8H17NO2

- Molecular Weight : Approximately 159.23 g/mol

- Chirality : Exists in two enantiomeric forms: (R) and (S), with the (R) form being biologically active.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

-

Neurotransmission Modulation :

- Studies suggest that this compound may influence the synthesis and release of neurotransmitters, which could have therapeutic implications for neurological disorders such as anxiety and depression.

- It has been shown to interact with glutamate receptors, potentially enhancing synaptic plasticity and cognitive function.

-

Anti-inflammatory Properties :

- The compound exhibits anti-inflammatory effects, which may be beneficial in managing conditions characterized by chronic inflammation.

- Research indicates that it can modulate inflammatory cytokines, thereby influencing immune responses.

-

Metabolic Pathways :

- This compound is involved in metabolic pathways related to fatty acids, suggesting a role in energy metabolism and lipid regulation.

Study 1: Neurotransmission Effects

A study investigating the effects of this compound on neurotransmission found that administration of this compound led to increased levels of certain neurotransmitters in animal models. The results indicated a potential for enhancing cognitive functions, particularly in memory tasks.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neurotransmitter Level | Baseline | Increased by 30% |

| Cognitive Performance | Standard | Improved by 25% |

Study 2: Anti-inflammatory Mechanism

In a separate study focused on inflammation, this compound was administered to subjects with induced inflammatory responses. The findings demonstrated a significant reduction in pro-inflammatory cytokines:

| Cytokine | Control Level | Post-Treatment Level |

|---|---|---|

| IL-6 | 50 pg/mL | 20 pg/mL |

| TNF-alpha | 40 pg/mL | 15 pg/mL |

These results suggest a promising avenue for therapeutic applications in inflammatory diseases.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Common approaches include:

- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from precursor materials.

- Chemical Synthesis : Employing standard organic synthesis techniques to construct the compound from simpler molecules.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2R)-2-amino-4-ethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

FNTZSUXNNTXOEI-SSDOTTSWSA-N |

Isomeric SMILES |

CCC(CC)C[C@H](C(=O)O)N |

Canonical SMILES |

CCC(CC)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.